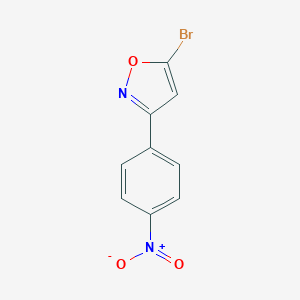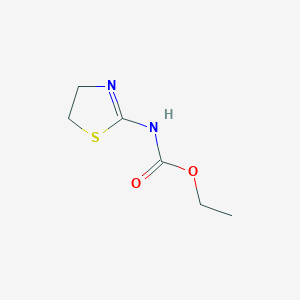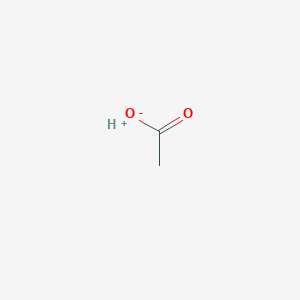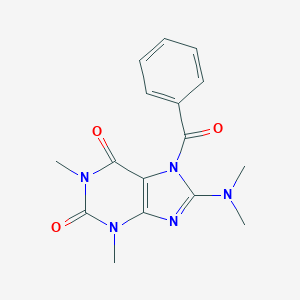
7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione, also known as flumazenil, is a benzodiazepine antagonist that is used in scientific research. It was first synthesized in the 1980s and has since been used to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system.
Mecanismo De Acción
Flumazenil acts as a competitive antagonist of benzodiazepine receptors in the brain. It binds to the same site on the receptor as benzodiazepines, but does not activate the receptor. By blocking the action of benzodiazepines, 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione can reverse the sedative and anxiolytic effects of these drugs.
Efectos Bioquímicos Y Fisiológicos
Flumazenil has been shown to have a variety of biochemical and physiological effects. It can increase the release of GABA in the brain, which can lead to increased inhibition of neuronal activity. Flumazenil can also decrease the activity of glutamate receptors, which can lead to decreased excitatory neurotransmission. In addition, 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione has been shown to increase the release of dopamine in the brain, which can lead to increased arousal and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione in lab experiments is that it is a selective antagonist of benzodiazepine receptors, which allows for specific investigation of the effects of benzodiazepines on the central nervous system. Flumazenil is also relatively safe and well-tolerated in humans, which makes it a useful tool for clinical research. However, one limitation of using 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione is that it only blocks the effects of benzodiazepines on GABA-A receptors, and does not affect other neurotransmitter systems that may be involved in the effects of benzodiazepines.
Direcciones Futuras
There are several future directions for research on 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione. One area of interest is the investigation of the effects of 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Another area of interest is the development of more selective benzodiazepine antagonists that can target specific subtypes of benzodiazepine receptors. Finally, there is a need for further investigation of the clinical applications of 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione, particularly in the treatment of benzodiazepine dependence and withdrawal.
Métodos De Síntesis
The synthesis of 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione involves the reaction of 7-nitro-5-phenyl-1,2,4-triazolo[1,5-a][1,4]benzodiazepine with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting compound is then reacted with 2,6-dichloropyridine-3-carbonyl chloride to yield 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione.
Aplicaciones Científicas De Investigación
Flumazenil is primarily used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system. It is also used to study the pharmacology of GABA-A receptors and their modulation by benzodiazepines. Flumazenil is also used in clinical research to investigate the effects of benzodiazepine antagonists on patients with benzodiazepine dependence.
Propiedades
Número CAS |
148122-87-6 |
|---|---|
Nombre del producto |
7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |
Fórmula molecular |
C16H17N5O3 |
Peso molecular |
327.34 g/mol |
Nombre IUPAC |
7-benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H17N5O3/c1-18(2)15-17-12-11(14(23)20(4)16(24)19(12)3)21(15)13(22)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Clave InChI |
IEHONZPRSUWWMY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=CC=C3 |
Sinónimos |
1H-Purine-2,6-dione, 7-benzoyl-8-(dimethylamino)-3,7-dihydro-1,3-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



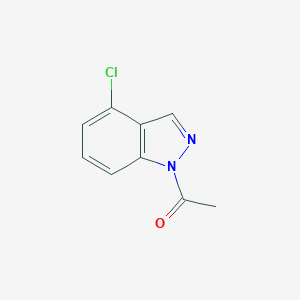
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)

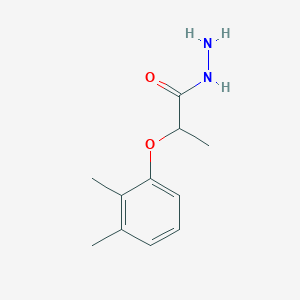
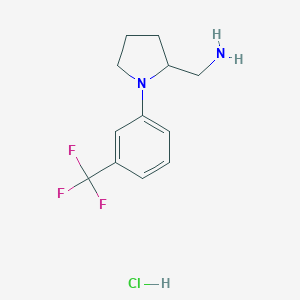
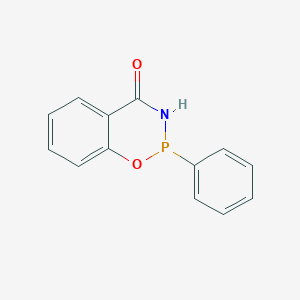
![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
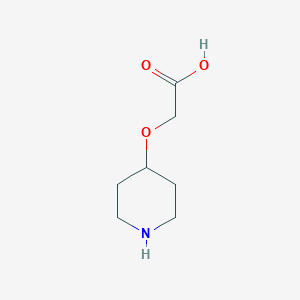
![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
